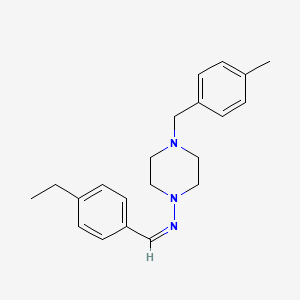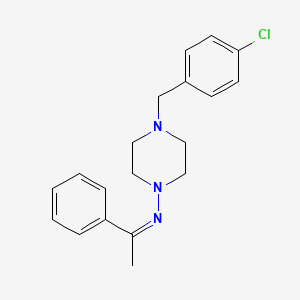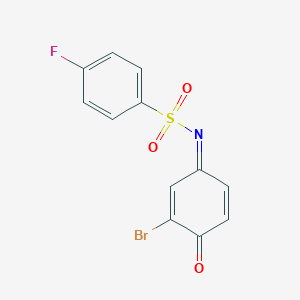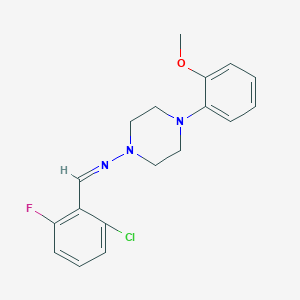![molecular formula C17H15FO4 B5911989 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, also known as FMPEA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the phenylacrylic acid family and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is not fully understood, but it is believed to act as a modulator of various receptors and ion channels. 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been found to bind to the G protein-coupled receptor GPR55 and activate it, leading to the release of intracellular calcium ions. It has also been found to inhibit the activity of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation.
Biochemical and Physiological Effects
3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been found to modulate immune function and exhibit anti-inflammatory effects.
实验室实验的优点和局限性
3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit specific and selective effects on various receptors and ion channels, making it a valuable tool for researchers studying these targets. However, there are also limitations to the use of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research on 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid. One area of interest is the development of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid analogs that exhibit improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid and its effects on various receptors and ion channels. Finally, the potential therapeutic applications of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid in the treatment of various diseases, such as cancer and Alzheimer's disease, should be further explored.
合成方法
The synthesis of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves the reaction of 4-fluorobenzyl alcohol with 3-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction results in the formation of 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, which can be purified using various techniques such as column chromatography or recrystallization.
科学研究应用
3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in fields such as neuroscience, pharmacology, and biochemistry. 3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been used to study the function of various receptors such as G protein-coupled receptors and ion channels.
属性
IUPAC Name |
(E)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16-10-12(5-9-17(19)20)4-8-15(16)22-11-13-2-6-14(18)7-3-13/h2-10H,11H2,1H3,(H,19,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHBKLNXFBYECA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)



![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)






![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)